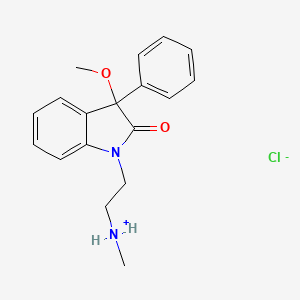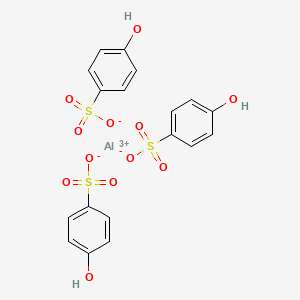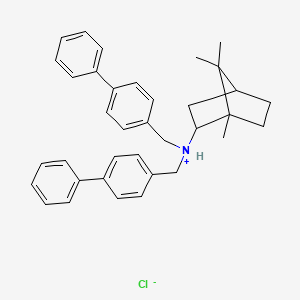
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is a chemical compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a methanamine group attached to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine typically involves the following steps:
Formation of the pyrazine ring: Starting with a suitable precursor, such as 2-chloropyrazine, the pyrazine ring is formed through cyclization reactions.
Substitution reactions: The chlorine atom is introduced at the 3-position of the pyrazine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the methanamine group: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction with lithium aluminum hydride.
Formation of the tetrahydrofuran ring: The tetrahydrofuran ring is synthesized through cyclization reactions involving diols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch reactors: Where the reactions are carried out in a controlled environment with precise temperature and pressure control.
Continuous flow reactors: Offering advantages in terms of scalability and efficiency, where reactants are continuously fed into the reactor and products are continuously removed.
化学反应分析
Types of Reactions
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) followed by reduction with hydrogen gas over a palladium catalyst.
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazines with various functional groups.
科学研究应用
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission or cellular signaling.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: Lacks the tetrahydrofuran ring, making it less complex.
(3-Chloropyrazin-2-yl)(tetrahydrofuran-2-yl)methanamine: Similar structure but with a different position of the tetrahydrofuran ring.
(3-Chloropyrazin-2-yl)(tetrahydropyran-3-yl)methanamine: Contains a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both the pyrazine and tetrahydrofuran rings, which confer specific chemical and biological properties
属性
CAS 编号 |
1184914-21-3 |
|---|---|
分子式 |
C9H12ClN3O |
分子量 |
213.66 g/mol |
IUPAC 名称 |
(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-8(12-2-3-13-9)7(11)6-1-4-14-5-6/h2-3,6-7H,1,4-5,11H2 |
InChI 键 |
KQQZVUADJVEJOW-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1C(C2=NC=CN=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)


![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)





